

Application Notes and Protocols: Utilizing EVT801 for Tumor Hypoxia Research

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Compound of Interest

Compound Name: EVT801

Cat. No.: B13904842

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Introduction

EVT801 is an orally available, potent, and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).^{[1][2][3]} It plays a crucial role in tumor (lymph)angiogenesis, the formation of new blood and lymphatic vessels that are essential for tumor growth, metastasis, and the creation of a hypoxic tumor microenvironment.^{[1][4][5]} By selectively targeting VEGFR-3, **EVT801** offers a promising new approach to cancer therapy. Preclinical and early clinical data suggest that **EVT801** can normalize tumor vasculature, reduce tumor hypoxia, and enhance anti-tumor immunity, making it a valuable tool for cancer research and drug development.^{[1][4][6][7]}

These application notes provide an overview of **EVT801** and detailed protocols for its use in studying tumor hypoxia and related processes in both in vitro and in vivo models.

Mechanism of Action

EVT801 selectively inhibits the tyrosine kinase activity of VEGFR-3.^{[1][3]} VEGFR-3 and its ligands, VEGF-C and VEGF-D, are key regulators of lymphangiogenesis and also play a role in angiogenesis.^{[1][5][8]} In the tumor microenvironment, upregulation of the VEGF-C/VEGF-D/VEGFR-3 axis promotes the formation of disorganized and leaky blood and lymphatic vessels. This aberrant vasculature contributes to increased interstitial fluid pressure, poor drug delivery, and regions of low oxygen tension, or hypoxia.^[4]

EVT801's inhibition of VEGFR-3 leads to:

- Normalization of Tumor Vasculature: **EVT801** promotes the formation of a more organized and less leaky tumor vasculature.[\[1\]](#)[\[4\]](#)
- Reduction of Tumor Hypoxia: By improving vessel function, **EVT801** can increase oxygen delivery to the tumor, thereby reducing hypoxia.[\[1\]](#)[\[4\]](#)[\[9\]](#)
- Inhibition of Lymphangiogenesis: **EVT801** blocks the formation of new lymphatic vessels, a key route for metastatic tumor cell dissemination.[\[1\]](#)[\[4\]](#)
- Modulation of the Tumor Immune Microenvironment: By reducing hypoxia and normalizing vasculature, **EVT801** can decrease the presence of immunosuppressive cells and cytokines, and facilitate the infiltration of anti-tumor immune cells.[\[1\]](#)[\[4\]](#)

Data Presentation

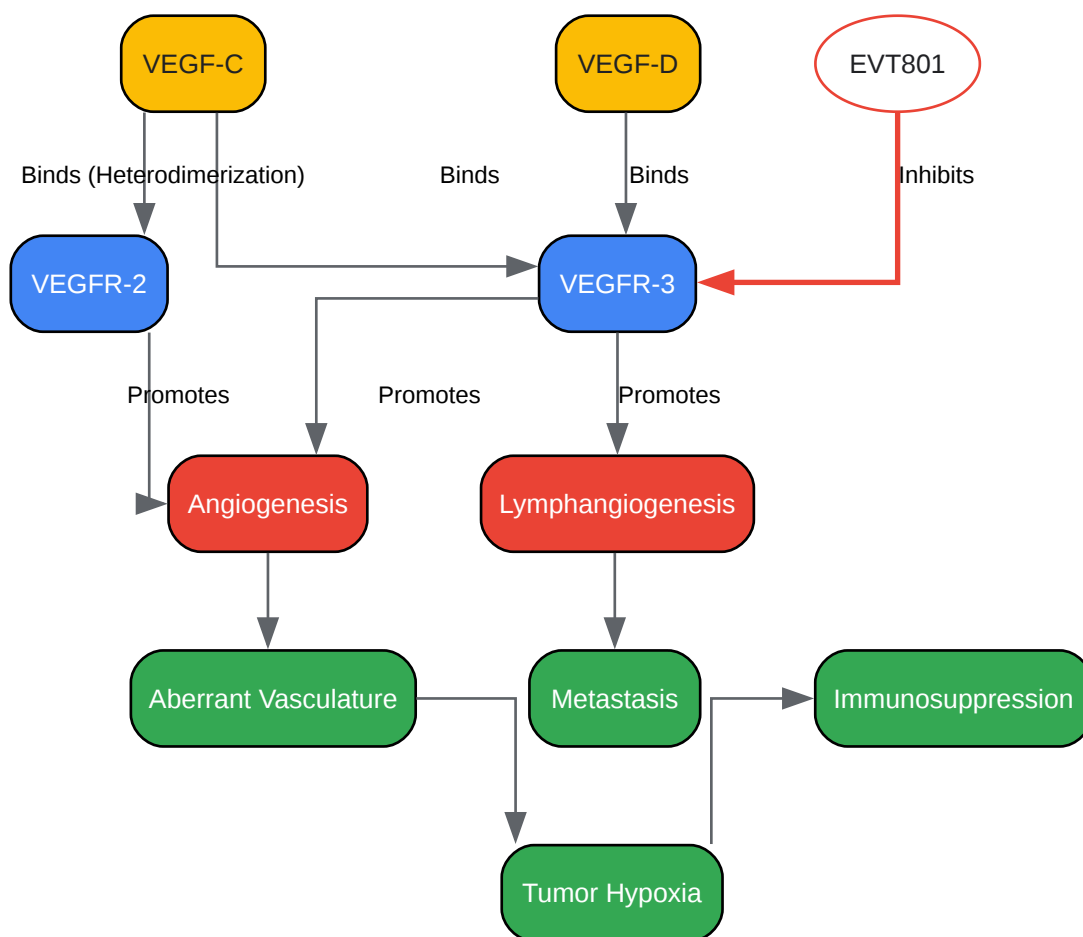
Table 1: In Vitro Inhibitory Activity of EVT801

Target/Assay	Cell Line	IC50	Reference
VEGFR-3 Autophosphorylation	HEK293	11 nM	[3]
VEGFR-1 Autophosphorylation	HEK293	2130 nM	[3]
VEGFR-2 Autophosphorylation	HEK293	260 nM	[3]
VEGF-C-induced hLMVEC Proliferation	hLMVEC	15 nM	[3]
VEGF-D-induced hLMVEC Proliferation	hLMVEC	8 nM	[3]
VEGF-A-induced hLMVEC Proliferation	hLMVEC	155 nM	[3]

Table 2: EVT801 Phase 1 Clinical Trial Data (Advanced Solid Tumors)

Parameter	Value	Reference
Number of Patients	26	[6] [10] [11]
Dosing Cohorts	50 mg QD to 500 mg BID	[6] [10] [11]
Maximum Tolerated Dose (MTD)	500 mg BID	[6] [10]
Recommended Phase 2 Dose (RP2D)	400 mg BID	[6] [10]
Most Prevalent Cancer Type	Advanced Ovarian Cancer (n=11)	[6] [10] [11]
Clinical Activity in Ovarian Cancer	46% had stable disease or better for at least 3 cycles	[6] [10] [11]

Signaling Pathway



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Caption: **EVT801** inhibits VEGFR-3 signaling to block angiogenesis and lymphangiogenesis.

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Proliferation Assay

This protocol is designed to assess the effect of **EVT801** on the proliferation of human lymphatic microvascular endothelial cells (hLMVECs) induced by VEGF-C.

Materials:

- Human Lymphatic Microvascular Endothelial Cells (hLMVECs)
- Endothelial Cell Growth Medium
- Fetal Bovine Serum (FBS)

- Recombinant Human VEGF-C
- **EVT801**
- 96-well plates
- Cell proliferation assay kit (e.g., MTS, WST-1, or BrdU)
- Plate reader

Procedure:

- Cell Seeding:
 - Culture hLMVECs in Endothelial Cell Growth Medium supplemented with 5% FBS.
 - Trypsinize and seed hLMVECs into 96-well plates at a density of 5,000 cells/well.
 - Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
- Serum Starvation:
 - The next day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
- Treatment:
 - Prepare serial dilutions of **EVT801** in serum-free medium.
 - Prepare a solution of VEGF-C in serum-free medium at a final concentration of 100 ng/mL.
 - Remove the starvation medium and add the **EVT801** dilutions to the respective wells.
 - After 1 hour of pre-incubation with **EVT801**, add the VEGF-C solution to the wells. Include control wells with no treatment, VEGF-C alone, and **EVT801** alone.
- Incubation:
 - Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

- Proliferation Assessment:
 - Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.
 - Incubate for the recommended time (typically 1-4 hours).
 - Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis:
 - Subtract the background absorbance (medium only).
 - Normalize the data to the untreated control.
 - Plot the cell proliferation against the log concentration of **EVT801** and determine the IC50 value.



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Caption: Workflow for the in vitro endothelial cell proliferation assay.

Protocol 2: In Vivo Tumor Xenograft Model and Hypoxia Assessment

This protocol describes a general workflow for evaluating the effect of **EVT801** on tumor growth and hypoxia in a subcutaneous tumor xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line known to form solid tumors (e.g., 4T1 mammary carcinoma)
- Matrigel (optional)

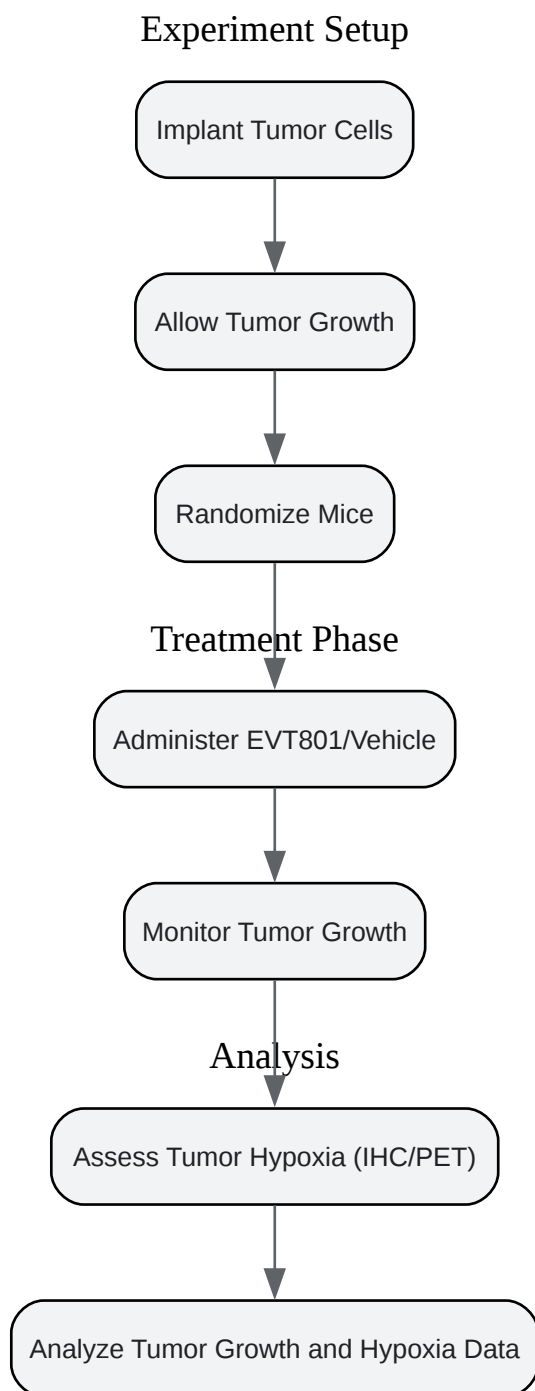
- **EVT801**

- Vehicle control
- Calipers for tumor measurement
- Hypoxia detection method (e.g., pimonidazole, CAIX IHC, or PET imaging with a hypoxia tracer)

Procedure:

- Tumor Cell Implantation:
 - Inject cancer cells (e.g., 1×10^6 cells in 100 μ L PBS, optionally mixed with Matrigel) subcutaneously into the flank of the mice.
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment:
 - Randomize mice into treatment and control groups.
 - Administer **EVT801** orally (e.g., 30 mg/kg, twice daily) or vehicle control for the duration of the study.^[3]
- Tumor Growth Monitoring:
 - Measure tumor volume with calipers every 2-3 days.
 - Monitor animal body weight and general health.
- Hypoxia Assessment:
 - Immunohistochemistry (IHC):
 - At the end of the study, inject mice with a hypoxia marker such as pimonidazole.
 - Euthanize the mice and excise the tumors.

- Fix the tumors in formalin and embed in paraffin.
- Perform IHC staining on tumor sections for pimonidazole adducts or an endogenous hypoxia marker like Carbonic Anhydrase IX (CAIX).
- Quantify the hypoxic area using image analysis software.
- Positron Emission Tomography (PET):
 - Administer a hypoxia-specific PET tracer (e.g., 18F-FMISO, 18F-FAZA, or 64Cu-ATSM).
[\[12\]](#)[\[13\]](#)[\[14\]](#)
 - Perform a PET/CT scan at the recommended time point post-injection (e.g., 2-3 hours for 18F-FMISO).[\[12\]](#)[\[15\]](#)
 - Analyze the PET images to quantify tracer uptake in the tumor, which correlates with hypoxia.
- Data Analysis:
 - Compare tumor growth curves between the **EVT801**-treated and control groups.
 - Compare the extent of hypoxia in the tumors from both groups.



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